2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride
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Overview
Description
2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
Preparation Methods
The synthetic routes for 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride typically involve the reaction of tetrahydrothiophene with formaldehyde and ammonia, followed by oxidation to introduce the sulfone group. The final step involves the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar steps with optimization for large-scale synthesis .
Chemical Reactions Analysis
2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a versatile small molecule scaffold in organic synthesis.
Biology: The compound’s ability to inhibit BTK makes it valuable in studying B-cell receptor signaling pathways.
Medicine: Its inhibition of BTK is being explored for the treatment of B-cell malignancies, such as certain types of lymphoma and leukemia.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride exerts its effects involves the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a significant role in the development and function of B-cells. By inhibiting BTK, the compound disrupts B-cell receptor signaling, leading to the suppression of B-cell proliferation and survival.
Comparison with Similar Compounds
2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride can be compared with other BTK inhibitors, such as ibrutinib and acalabrutinib. While all these compounds target BTK, this compound is unique due to its specific chemical structure and the potential for fewer off-target effects. Similar compounds include:
Ibrutinib: A well-known BTK inhibitor used in the treatment of B-cell malignancies.
Acalabrutinib: Another BTK inhibitor with a different chemical structure and potentially different pharmacokinetic properties.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.
Properties
IUPAC Name |
(1,1-dioxothiolan-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c6-4-5-2-1-3-9(5,7)8;/h5H,1-4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHWRHWFUHGJFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864058-54-7 |
Source
|
Record name | 2-(aminomethyl)-1lambda6-thiolane-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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